molecular formula C12H24N2O B2733080 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide CAS No. 953960-38-8

2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide

Cat. No.: B2733080
CAS No.: 953960-38-8
M. Wt: 212.337
InChI Key: CKZSZZQRPXSDFH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a tertiary amide characterized by a branched propanamide backbone and a 1-methylpiperidin-4-ylmethyl substituent. Its molecular formula is C₁₃H₂₅N₂O, with a molecular weight of 225.35 g/mol.

Properties

IUPAC Name

2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-9-10-5-7-14(4)8-6-10/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZSZZQRPXSDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

  • Migraine Treatment : A notable application of this compound is in the synthesis of lasmiditan, a medication used for the acute treatment of migraine. Lasmiditan acts as a selective agonist of the 5-HT_1F receptor and has been shown to alleviate migraine symptoms effectively. The synthesis pathway involves using 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide as an intermediate, highlighting its importance in developing migraine therapies .
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective toxicity towards human cancer cells while sparing normal cells . This potential makes it a candidate for further investigation in anticancer drug development.
  • Neurological Disorders : Given the structural similarities with known neuroactive compounds, there is potential for this compound to be explored in treating neurological disorders such as Alzheimer's disease. Its ability to interact with neurotransmitter systems could offer new avenues for therapeutic intervention .

The biological activity of this compound has been assessed through various experimental models:

Case Studies and Research Findings

StudyFocusFindings
Study on Lasmiditan SynthesisPharmaceutical ChemistryDemonstrated the utility of this compound as an intermediate in lasmiditan synthesis .
Anticancer Activity AssessmentCancer ResearchShowed selective cytotoxicity against human cancer cell lines, indicating potential for therapeutic applications .
Neurological Activity ExplorationNeuropharmacologyInvestigated the compound's interaction with neurotransmitter systems relevant to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can influence several biochemical pathways, making it a valuable tool in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four structurally analogous propanamide derivatives, focusing on molecular features, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide (Target) C₁₃H₂₅N₂O 225.35 1-Methylpiperidin-4-ylmethyl, 2,2-dimethylpropanamide Enhanced lipophilicity; potential CNS activity
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide C₂₆H₂₄FN₂O 405.49 Fluorobiphenyl, indole-ethyl High aromaticity; possible kinase inhibition
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) C₁₆H₂₄N₂O₂ 276.38 N-phenyl, 4-methoxymethylpiperidinyl Pharmaceutical intermediate; polar substituents
N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide C₂₅H₂₇N₃OS 417.57 Thiazolyl, phenylethyl-piperidine Heterocyclic modulation; antimicrobial potential
2,2-Dimethyl-N-(4-pyridinyl)propanamide (CAS 70298-89-4) C₁₀H₁₄N₂O 178.23 4-Pyridinyl Lower molecular weight; high melting point (170°C)

Key Findings

Substituent Effects on Lipophilicity :

  • The target compound’s 2,2-dimethylpropanamide group increases lipophilicity compared to the pyridine derivative (CAS 70298-89-4), which has a smaller aromatic ring . This may enhance membrane permeability in drug design.
  • The 1-methylpiperidin-4-ylmethyl group balances lipophilicity and polarity, contrasting with the polar 4-methoxymethylpiperidinyl group in CAS 61086-18-8, which likely reduces CNS penetration .

Aromatic vs. Heterocyclic Moieties :

  • The fluorobiphenyl-indole derivative () exhibits extended aromaticity, suggesting stronger π-π stacking interactions in receptor binding compared to the target compound’s simpler piperidine group .
  • The thiazole group in introduces sulfur-based hydrogen bonding and metabolic stability, absent in the target compound .

The carbonyl-linked pyridine in ’s analog introduces rigidity, whereas the target’s methylene linkage allows greater rotational freedom .

Physicochemical Properties :

  • The pyridine derivative (CAS 70298-89-4) has a higher melting point (170°C) than the target compound, likely due to stronger intermolecular interactions from its planar aromatic system .

Biological Activity

2,2-Dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C12H24N2OC_{12}H_{24}N_{2}O with a molecular weight of 212.33 g/mol. The structure includes a dimethyl group and a piperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O
Molecular Weight212.33 g/mol
CAS Number1595760-95-4

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). It is believed to function as a modulator of neurotransmitter systems, particularly those involved in appetite regulation and energy homeostasis.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the activity of orexin and neuropeptide Y (NPY) pathways, which are crucial in regulating food intake and body weight. For instance, orexin A has been shown to bind with high affinity to orexin receptors, influencing feeding behavior and energy expenditure .

Pharmacological Applications

The compound has shown promise as a potential therapeutic agent in various conditions:

1. Obesity Management
Studies have explored the role of compounds that modulate the orexin system in managing obesity. For example, chronic treatment with orexin receptor antagonists has been associated with reduced food intake and weight loss in animal models .

2. Neurological Disorders
Given its interaction with neurotransmitter systems, there is potential for this compound in treating neurological disorders characterized by dysregulation of appetite and energy balance.

Case Studies

Case Study 1: Appetite Regulation
In a study involving rodent models, administration of similar compounds led to significant reductions in food intake when administered chronically. The results highlighted the importance of targeted receptor modulation in appetite suppression .

Case Study 2: Weight Loss Efficacy
Another investigation evaluated the effects of a related compound on weight loss in non-human primates. The results indicated a notable decrease in body fat and improved glucose tolerance following treatment with the compound over an extended period .

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Study ReferenceFindings
PMC5274590Chronic treatment resulted in significant weight loss and decreased adiposity in diet-induced obesity models .
MDPI ArticleSimilar compounds exhibited cytotoxic effects against cancer cell lines, suggesting potential anti-cancer properties .

Q & A

Q. What are the critical steps for synthesizing 2,2-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide with high purity?

Methodological Answer: Synthesis involves coupling 2,2-dimethylpropanamide with a 1-methylpiperidin-4-ylmethyl intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 1.2 ppm for dimethyl groups, δ 2.8–3.2 ppm for piperidine protons) and LC-MS (expected [M+H]+ at m/z 241.2) .

Q. How can researchers verify the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and analyze degradation via HPLC.
  • Light sensitivity : Use UV-Vis spectroscopy to monitor absorbance changes (e.g., λmax ~260 nm for piperidine derivatives) under controlled light exposure .
  • Data interpretation : Compare degradation products (e.g., hydrolysis of the amide bond) against reference standards .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to opioid receptors?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with µ-opioid receptor (PDB ID: 4DKL). Focus on key residues (e.g., Asp147 for ionic interactions with the piperidine nitrogen) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the amide group and Tyr148 .
  • Validation : Compare computational results with in vitro binding assays (e.g., IC50_{50} values from competitive displacement studies using 3H^3H-naloxone) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for piperidine-modified analogs?

Methodological Answer:

  • Systematic substituent variation : Synthesize analogs with methyl, ethyl, or phenyl groups at the piperidine nitrogen. Test potency in cAMP inhibition assays (e.g., HEK-293 cells expressing δ-opioid receptors) .
  • Data normalization : Account for lipophilicity (logP) using HPLC-derived retention times to distinguish steric vs. electronic effects .
  • Meta-analysis : Cross-reference published SAR data (e.g., para-fluorofentanyl analogs showing 10x higher affinity than methyl derivatives) .

Q. What experimental designs optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution via polarimetry .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during amide bond formation to achieve >98% enantiomeric excess .
  • Validation : Confirm configuration via X-ray crystallography (e.g., CCDC deposition for absolute stereochemistry) .

Data Interpretation & Technical Challenges

Q. How should researchers address discrepancies in melting point data across studies?

Methodological Answer:

  • Controlled measurements : Use a Büchi M-560 melting point apparatus with standardized heating rates (1°C/min). Compare results to literature values (e.g., 170°C for structurally similar propanamides) .
  • Polymorphism screening : Perform DSC to identify crystalline forms. Slurry experiments in ethanol can isolate the most stable polymorph .

Q. What bioanalytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 241.2 → 98.1 (propanamide fragment) and 241.2 → 141.0 (piperidine fragment) .
  • Matrix effects : Validate recovery rates (>85%) in plasma using deuterated internal standards (e.g., d5_5-propanamide) .

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